molecular formula C18H17N5O3 B11473335 N-[2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B11473335
M. Wt: 351.4 g/mol
InChI Key: SZQBBUYIEGLABE-UHFFFAOYSA-N
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Description

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a pyridine ring, an oxadiazole ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction could involve binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties .

Uniqueness

What sets N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE apart is its unique combination of an oxadiazole ring, a formamido group, and a pyridine ring. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(3-methylphenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-12-4-2-5-13(10-12)15-22-18(26-23-15)17(25)21-9-8-20-16(24)14-6-3-7-19-11-14/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,25)

InChI Key

SZQBBUYIEGLABE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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